molecular formula C4HBrN2S B2709275 3-bromo-1,2-thiazole-4-carbonitrile CAS No. 1268247-73-9

3-bromo-1,2-thiazole-4-carbonitrile

Cat. No.: B2709275
CAS No.: 1268247-73-9
M. Wt: 189.03
InChI Key: FMZAFRSEAKSCQY-UHFFFAOYSA-N
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Description

3-Bromo-1,2-thiazole-4-carbonitrile (molecular formula: C₄HBrN₂S, molecular weight: 189.03 g/mol) is a brominated heterocyclic compound featuring a thiazole core substituted with a nitrile group at position 4 and a bromine atom at position 3 . This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine atom enhances reactivity in cross-coupling reactions, while the nitrile group offers versatility in further functionalization .

Properties

IUPAC Name

3-bromo-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrN2S/c5-4-3(1-6)2-8-7-4/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZAFRSEAKSCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,2-thiazole-4-carbonitrile typically involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride. This reaction yields 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) in 7% and 18% yields, respectively .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-bromo-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Uses palladium catalysts and boronic acids.

    Stille Coupling: Involves organotin compounds and palladium catalysts.

    Sonogashira Coupling: Utilizes copper and palladium catalysts with terminal alkynes.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can yield various substituted isothiazoles.

Scientific Research Applications

3-bromo-1,2-thiazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antiviral and antifungal activities.

    Medicine: Explored for its potential use in drug development due to its biological activity.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The exact mechanism of action of 3-bromo-1,2-thiazole-4-carbonitrile varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its observed antiviral or antifungal effects. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Thiazole-4-carbonitrile

  • Molecular Formula : C₄H₂N₂S
  • Key Differences :
    • Lacks the bromine substituent at position 3.
    • Exhibits a planar thiazole ring with a nitrile group at position 4, facilitating π–π stacking and C–H⋯N hydrogen bonding in the crystal lattice .
    • Reactivity : The absence of bromine limits its utility in Suzuki or Ullmann couplings, but the nitrile group still allows for nucleophilic additions.
Property 3-Bromo-1,2-thiazole-4-carbonitrile 1,3-Thiazole-4-carbonitrile
Molecular Weight (g/mol) 189.03 110.14
Bromine Substituent Yes No
Hydrogen Bonding in Crystal Limited (due to bromine steric bulk) Extensive

Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile

  • Molecular Formula : C₇HN₅S₂
  • Key Differences: Contains a fused benzobisthiadiazole system, increasing aromaticity and conjugation compared to the monocyclic thiazole. Applications: Used in optoelectronic materials due to extended π-systems, whereas this compound is more suited for synthetic intermediates .
Property This compound Benzo-Fused Thiadiazole Derivative
Aromatic System Monocyclic thiazole Fused benzobisthiadiazole
Electronic Conjugation Moderate High
Synthetic Utility Cross-coupling precursor Optoelectronic materials

5-Bromo-4-(3-chlorophenyl)-2-thiazolamine

  • Molecular Formula : C₉H₆BrClN₂S
  • Key Differences :
    • Features an amine group at position 2 and a chlorophenyl substituent at position 4.
    • Reactivity : The amine group enables participation in condensation reactions, contrasting with the nitrile’s electrophilic character in this compound .
Property This compound 5-Bromo-4-(3-chlorophenyl)-2-thiazolamine
Functional Groups Bromine, nitrile Bromine, amine, chlorophenyl
Primary Reactivity Electrophilic substitutions Nucleophilic additions/condensations

Biological Activity

3-Bromo-1,2-thiazole-4-carbonitrile is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their roles in various pharmacological applications, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring substituted with a bromine atom and a carbonitrile group. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities:

1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazole derivatives. For instance, compounds containing thiazole moieties have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study indicated that derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) reported as low as 46.9 μg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer potential. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets. For example, certain thiazole derivatives were found to inhibit the Bcl-2 protein, which is crucial in regulating apoptosis in cancer cells. A derivative similar to this compound demonstrated IC50 values lower than that of doxorubicin in various cancer cell lines .

3. Anticonvulsant Activity
The anticonvulsant properties of thiazoles have been documented in various models. Compounds with thiazole rings have shown efficacy in reducing seizure activity in animal models, suggesting potential therapeutic applications for epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Modification Effect on Activity
Bromine substitutionIncreases lipophilicity and enhances membrane permeability
Carbonitrile groupContributes to cytotoxicity against cancer cells
Electron-withdrawing groupsEnhances antimicrobial efficacy

Case Study 1: Antimicrobial Efficacy

In a comparative study on thiazole derivatives, this compound exhibited significant antimicrobial activity against Pseudomonas aeruginosa and Candida albicans, with MIC values recorded at 62.5 μg/mL and 7.8 μg/mL respectively . This highlights its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Properties

A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. One derivative demonstrated an IC50 value of less than 10 μM against A431 cells, indicating potent cytotoxicity . Molecular docking studies suggested that the interaction between the thiazole ring and target proteins was primarily through hydrophobic interactions.

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